molecular formula C13H25NO B4705918 N-cyclohexyl-N-ethylpentanamide

N-cyclohexyl-N-ethylpentanamide

Cat. No.: B4705918
M. Wt: 211.34 g/mol
InChI Key: LMEFAFBBTOWPJG-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-ethylpentanamide is a chemical compound with the molecular formula C14H27NO and a molecular weight of 225.37 g/mol. It belongs to the class of organic amides, characterized by a pentanamide backbone substituted with a cyclohexyl group and an ethyl group on the nitrogen atom. This structural motif is found in compounds with significant research interest, particularly in medicinal chemistry. Compounds featuring cyclohexyl and amide components have been investigated for their potential biological activities. For instance, research has shown that the presence of a cyclohexyldiamine moiety in other molecular frameworks can confer excellent cytotoxicity against a range of human tumor cell lines, suggesting the importance of the cyclohexyl group in bioactivity . Furthermore, structurally similar amides have been studied as potent and selective antagonists for neuropeptide Y receptors, which are key targets in regulating food intake and anxiety-related behavior . As a research chemical, this compound may serve as a valuable intermediate or lead compound in pharmaceutical development, biochemical research for studying receptor interactions, and in general chemical synthesis. The product is supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions and refer to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-cyclohexyl-N-ethylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c1-3-5-11-13(15)14(4-2)12-9-7-6-8-10-12/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEFAFBBTOWPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N-ethylpentanamide typically involves the reaction of cyclohexylamine with ethyl pentanoate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The general reaction scheme is as follows: [ \text{Cyclohexylamine} + \text{Ethyl Pentanoate} \rightarrow \text{this compound} + \text{Ethanol} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-N-ethylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides with higher oxidation states.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed.

Major Products Formed:

Scientific Research Applications

N-cyclohexyl-N-ethylpentanamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethylpentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in pain pathways, thereby exerting analgesic effects. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with hydrophobic and polar regions of proteins .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of N-cyclohexyl-N-ethylpentanamide, highlighting differences in substituents, chain length, and functional groups:

Compound Name Molecular Formula Substituents on Nitrogen Additional Features Yield (%) Key Applications/Notes References
N-Cyclohexyl-2-methylenepentanamide C₁₂H₂₁NO Cyclohexyl Methylenepentanamide backbone 73 Synthetic intermediate; white solid
N-Cyclohexyl-3-methylbutanamide C₁₁H₂₁NO Cyclohexyl Methylbutanamide backbone N/A Research chemical; no yield data
5-Chloro-N-cyclohexylpentanamide-d₁₁ C₁₁H₉D₁₁ClNO Cyclohexyl Chloro and deuterated pentanamide N/A Isotope-labeled standard for synthesis
N-Cyclohexyl-N-methyl-acetamide C₉H₁₇NO Cyclohexyl, Methyl Acetamide backbone N/A Solubility/stability studies
N-(1-Phenylethyl)cyclohexanecarboxamide C₁₅H₂₁NO 1-Phenylethyl Cyclohexanecarboxamide backbone N/A Structural analog in drug discovery

Key Differences and Implications

  • Chain Length and Backbone Modifications: this compound (hypothetical) has a five-carbon chain, whereas N-cyclohexyl-3-methylbutanamide has a four-carbon chain. Longer chains may increase lipophilicity but reduce solubility.
  • Functional Groups :

    • The chloro substituent in 5-chloro-N-cyclohexylpentanamide-d₁₁ enhances electrophilicity, making it a candidate for nucleophilic substitution reactions.
    • Deuterated analogs (e.g., ) are used in metabolic studies to track molecular pathways without altering chemical behavior significantly.
  • This suggests cyclohexyl-containing amides may interact with DNA repair pathways.
  • Synthetic Yields :

    • N-Cyclohexyl-2-methylenepentanamide was synthesized with a 73% yield via DMF-mediated coupling , comparable to yields in (45–76% for related amides). Lower yields in some cases (e.g., 41–50% ) highlight challenges in sterically hindered amide formations.

Q & A

Q. Table 2: Degradation Pathways

ConditionMajor ProductsAnalytical Confirmation
Oxidative (H₂O₂/Fe²⁺)Cyclohexylamine + Pentanoic acidGC-MS, LC-HRMS
Reductive (NaBH₄)N-cyclohexyl-N-ethylpentanamine¹H NMR, IR

Advanced: What pharmacological interactions are hypothesized for this compound?

Methodological Answer:

  • Enzyme Inhibition: Molecular docking studies suggest affinity for cytochrome P450 3A4 (CYP3A4) due to hydrophobic interactions with the cyclohexyl group. Validate via fluorometric assays using recombinant CYP3A4 .
  • Membrane Permeability: LogP calculations (~3.2) predict moderate blood-brain barrier penetration, warranting in vitro Caco-2 cell assays .

Advanced: How can researchers resolve contradictory spectral data for this compound?

Methodological Answer:

  • Dynamic NMR: Use variable-temperature ¹H NMR to detect conformational exchange in the cyclohexyl ring (e.g., chair-flip transitions), which may obscure splitting patterns at standard temperatures .
  • HSQC/HMBC: Heteronuclear correlation experiments clarify ambiguous ¹³C assignments, especially for overlapping methylene signals .

Advanced: What computational tools predict synthetic routes for derivatives?

Methodological Answer:

  • Retrosynthesis AI: Tools like Pistachio or Reaxys propose feasible pathways using reaction templates (e.g., amidation of pentanoyl chloride with substituted amines) .
  • DFT Calculations: Optimize transition states for sterically hindered reactions (e.g., bulky cyclohexyl group hindering nucleophilic attack) using Gaussian09 at the B3LYP/6-31G* level .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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